Array ( [bid] => 1215485 ) Buy Clazamycin A | 71806-55-8

Clazamycin A

Catalog No.
S595844
CAS No.
71806-55-8
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clazamycin A

CAS Number

71806-55-8

Product Name

Clazamycin A

IUPAC Name

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1

InChI Key

DVCHIDKMDZZKBR-FSPLSTOPSA-N

SMILES

C1C(CN2C1(C=CC2=N)O)Cl

Synonyms

(5S,6aR)-5-chloro-4,5,6,6a-tetrahydro-6a-hydroxy-3-imino-3H-3a-azapentalene, clazamycin A

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl

Isomeric SMILES

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl

Understanding Pyrrolizidine Alkaloid Biosynthesis:

Clazamycin A serves as a valuable tool for understanding the complex biosynthetic pathways of pyrrolizidine alkaloids, a diverse group of natural compounds with various biological effects. Researchers employ Clazamycin A as a biosynthetic probe to study the enzymatic steps involved in the production of these alkaloids []. By analyzing the presence and absence of specific structural features in Clazamycin A compared to other related alkaloids, scientists can gain insights into the specific enzymes and genes responsible for different steps in the biosynthetic pathway.

Clazamycin A is a chlorinated antibiotic belonging to the class of pyrrolizines, specifically derived from the Streptomyces genus. Its molecular formula is C₇H₉Cl₂N, and it exhibits a unique structure characterized by a pyrrolizine ring system. This compound has garnered attention due to its potential as an antimicrobial agent, particularly against various strains of bacteria. The distinct chlorination pattern in its structure contributes to its biological activity, making it a subject of interest in antibiotic research.

Typical of chlorinated antibiotics. These reactions involve the formation and breaking of chemical bonds, resulting in new products. For example, Clazamycin A can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by various nucleophiles under appropriate conditions. Additionally, it may participate in redox reactions that alter its oxidation state, affecting its biological properties and reactivity.

Clazamycin A exhibits notable biological activity, primarily as an antibiotic. Its mechanisms include inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts normal bacterial growth and reproduction, positioning Clazamycin A as a valuable candidate in the fight against antibiotic-resistant bacteria. Studies have demonstrated its efficacy against various Gram-positive bacteria, showcasing its potential therapeutic applications.

The synthesis of Clazamycin A typically involves multi-step organic reactions. The primary methods include:

  • Isolation from Natural Sources: Clazamycin A can be isolated from cultures of Streptomyces species through fermentation processes.
  • Chemical Synthesis: Laboratory synthesis may involve starting with simpler organic compounds and employing reactions such as cyclization and chlorination to construct the pyrrolizine framework.

These methods allow for the production of Clazamycin A in sufficient quantities for research and potential therapeutic use.

Clazamycin A has potential applications in various fields:

  • Antibiotic Development: Due to its antimicrobial properties, it is being investigated for use in treating bacterial infections.
  • Pharmaceutical Research: As a biochemical reagent, it serves as a tool for studying bacterial resistance mechanisms and developing new antibiotics.
  • Agricultural Use: Its antibacterial properties could be explored for use in agricultural practices to combat plant pathogens.

Ongoing research into Clazamycin A's applications could lead to significant advancements in both medicine and microbiology.

Studies on Clazamycin A have focused on its interactions with various biological systems. These interaction studies are crucial for understanding how Clazamycin A can be utilized in clinical settings. Research has shown that Clazamycin A interacts with bacterial ribosomes, inhibiting protein synthesis effectively. Additionally, investigations into its pharmacokinetics and toxicity profile are ongoing to ensure safe application in humans.

Clazamycin A shares structural and functional similarities with several other compounds. Key comparisons include:

Compound NameStructure TypeBiological ActivityUnique Features
Clazamycin BPyrrolizineAntimicrobialSlightly different chlorination pattern
Legonmycins A & BPyrrolizidineAntibacterialDifferent functional groups affecting activity
StreptomycinAminoglycosideBroad-spectrum antibioticDifferent mechanism of action

The distinct chlorinated structure of Clazamycin A sets it apart from these similar compounds, influencing its specific biological activities and potential therapeutic applications.

Dates

Last modified: 08-15-2023

Explore Compound Types